molecular formula C9H5ClF9N B13855550 3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt

Cat. No.: B13855550
M. Wt: 333.58 g/mol
InChI Key: XPCNEAODQWUWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt is a chemical compound with the molecular formula C9H5ClF9N and a molecular weight of 333.58 g/mol. It is a useful research chemical compound, often utilized in various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline derivatives using trifluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production of 3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethylated quinones, while substitution reactions may produce various trifluoromethylated derivatives.

Scientific Research Applications

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: An isomer with a single trifluoromethyl group at the 3-position.

    4-(Trifluoromethyl)aniline: An isomer with a single trifluoromethyl group at the 4-position.

    3,5-Bis(trifluoromethyl)aniline: A compound with two trifluoromethyl groups at the 3- and 5-positions.

Uniqueness

3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical and physical properties compared to its mono- and di-substituted counterparts. This makes it a valuable compound for various advanced applications in research and industry.

Properties

Molecular Formula

C9H5ClF9N

Molecular Weight

333.58 g/mol

IUPAC Name

3,4,5-tris(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C9H4F9N.ClH/c10-7(11,12)4-1-3(19)2-5(8(13,14)15)6(4)9(16,17)18;/h1-2H,19H2;1H

InChI Key

XPCNEAODQWUWOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.